molecular formula C13H11NO B3038157 2-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 77403-53-3

2-[(E)-2-pyridin-2-ylvinyl]phenol

Cat. No.: B3038157
CAS No.: 77403-53-3
M. Wt: 197.23 g/mol
InChI Key: QXGALKDRRMKWHN-CMDGGOBGSA-N
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Description

Synthesis Analysis

Phenols can be synthesized through various methods. One common method is the reduction of quinones . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .


Molecular Structure Analysis

The molecular structure of phenols consists of a hydroxyl group (-OH) attached to a carbon atom in an aromatic ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons.


Chemical Reactions Analysis

Phenols are highly reactive and can undergo a variety of chemical reactions. They are known to participate in electrophilic aromatic substitution reactions due to the activating nature of the hydroxyl group . Oxidation of phenols can yield quinones .


Physical and Chemical Properties Analysis

Phenols are generally solid or liquid at room temperature and have higher boiling points compared to other hydrocarbons of similar molecular mass. This is due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of phenol molecules .

Scientific Research Applications

1. Detection of Airborne Phenol

2-[(E)-2-pyridin-2-ylvinyl]phenol derivatives, specifically polyvinyl pyridine-based polymers, have been developed as efficient tracing materials for airborne phenol, a compound with acute toxicity. These polymers exhibit high affinity for phenol and enable the detection of phenol at concentrations below the parts per million range, which was previously unachievable with other materials (Linke, Schmidt, & Waldvogel, 2015).

2. Catalysis in Hydroxylation Reactions

Hybrid catalysts incorporating pyridine, such as pyridine-modified molybdovanadophosphates, have demonstrated significant efficiency in the hydroxylation of benzene to phenol. The role of pyridine in these catalysts is crucial, likely due to electronic interactions that enhance catalytic activities (Leng, Ge, Zhou, & Wang, 2008).

3. Metal Recognition and Fluoroionophores

This compound derivatives have been explored in the creation of fluoroionophores, compounds that can specifically bind to certain metal ions. For instance, certain derivatives have shown the ability to selectively chelate Zn^2+ ions, indicating potential applications in metal ion sensing (Hong, Lin, Hsieh, & Chang, 2012).

4. Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors. Schiff bases derived from these compounds have shown effectiveness in inhibiting corrosion in various metals, such as carbon steel and brass, in acidic environments. The chemical structures of these derivatives play a significant role in their inhibitory performance (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012); (Asan, Kabasakalogˇlu, Işıklan, & Kılıç, 2005).

5. Crystallography and Spectroscopy Studies

Structural and spectroscopic analyses of this compound and its derivatives have been conducted to understand their properties. These studies include X-ray crystallography, NMR, UV, and IR spectroscopy, providing insights into the molecular structures and potential applications of these compounds (Cimerman, Kiralj, & Galić, 1994); (Gao et al., 2014).

Mechanism of Action

Target of Action

Phenolic compounds, which this molecule is a part of, are known to exhibit significant antibacterial activity . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Mode of Action

This interaction can prevent radical reactions instigated by these reactive oxygen species, including lipid peroxidation, protein oxidation, and oxidative damage to nucleic acids .

Biochemical Pathways

Phenolic compounds, including 2-[(E)-2-pyridin-2-ylvinyl]phenol, are products of secondary metabolism in plants. Their biosynthesis is characteristic of all plant cells and is carried out with the participation of the shikimate and acetate-malonate pathways . In this case, polyphenols of various structures are formed, such as phenylpropanoids, flavonoids, and various oligomeric and polymeric compounds of phenolic nature .

Pharmacokinetics

The phenol-explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals . This could provide a general understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic compounds.

Result of Action

Their intake has been associated with a reduced risk of chronic diseases, such as coronary heart disease, stroke, type II diabetes, and some cancers in various epidemiological studies and clinical trials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the accumulation and biosynthesis of polyphenols in plants depend on many factors, including physiological–biochemical, molecular–genetic, and environmental factors .

Safety and Hazards

Phenols can be harmful if swallowed, inhaled, or in contact with skin. They can cause severe skin burns and eye damage. Long-term exposure can lead to liver and kidney damage .

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, which include 2-[(E)-2-pyridin-2-ylvinyl]phenol, have attracted increasing attention due to their potential roles in preventing oxidative stress-related diseases . Phenolic compounds are very abundant in plant-based foods and their bio-accessibility and biotransformation are key factors affecting their bioavailability .

Cellular Effects

Phenolic compounds have been shown to exert effects on various types of cells and cellular processes . For instance, phenol has been shown to induce hormesis effects on the algal growth and cellular metabolites

Molecular Mechanism

Phenolic antioxidants, which include this compound, have been shown to exert their effects through their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

It is known that the properties of phenolic compounds, such as their boiling points and acidity, can be influenced by various factors .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Phenolic compounds have been shown to have health benefits, including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Phenolic compounds are known to interact with proteins, altering their structure and properties .

Subcellular Localization

Research on other phenolic compounds suggests that they may be synthesized in the cytoplasm and/or nucleus of plant cells .

Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGALKDRRMKWHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19087-55-9
Record name ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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